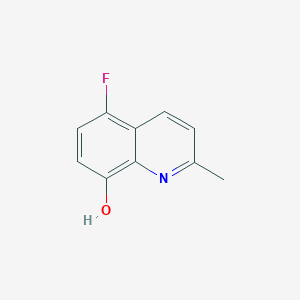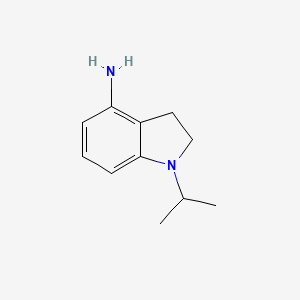
1-Isopropylindolin-4-amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of indole derivatives, including 1-Isopropylindolin-4-amine, often involves the condensation of phenylhydrazine with cyclohexanedione derivatives . For instance, the condensation reaction of phenylhydrazine and 1,4-cyclohexanedione monoethyleneacetal at ambient temperature followed by heating at 190°C for 4.5 hours can yield the desired indole product .
Industrial Production Methods: Industrial production methods for indole derivatives typically involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. These methods may include continuous flow synthesis and the use of advanced catalysts to enhance reaction efficiency .
Analyse Chemischer Reaktionen
Types of Reactions: 1-Isopropylindolin-4-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert it into different amine derivatives.
Substitution: Electrophilic substitution reactions, such as bromination, can occur at the ortho and para positions of the aromatic ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) are often used.
Substitution: Bromine water is used for bromination reactions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, bromination of this compound can yield 2,4,6-tribromo derivatives .
Wissenschaftliche Forschungsanwendungen
1-Isopropylindolin-4-amine has a wide range of applications in scientific research:
Wirkmechanismus
The mechanism of action of 1-Isopropylindolin-4-amine involves its interaction with specific molecular targets and pathways:
Vergleich Mit ähnlichen Verbindungen
Indole: A parent compound with a similar structure but without the isopropyl group.
1-Methylindole: Similar to 1-Isopropylindolin-4-amine but with a methyl group instead of an isopropyl group.
2-Phenylindole: Contains a phenyl group at the second position instead of an isopropyl group.
Uniqueness: this compound is unique due to its specific substitution pattern, which can influence its chemical reactivity and biological activity. The presence of the isopropyl group can enhance its lipophilicity and potentially alter its interaction with biological targets compared to other indole derivatives .
Eigenschaften
Molekularformel |
C11H16N2 |
|---|---|
Molekulargewicht |
176.26 g/mol |
IUPAC-Name |
1-propan-2-yl-2,3-dihydroindol-4-amine |
InChI |
InChI=1S/C11H16N2/c1-8(2)13-7-6-9-10(12)4-3-5-11(9)13/h3-5,8H,6-7,12H2,1-2H3 |
InChI-Schlüssel |
MMGFTZSEFIFJSJ-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)N1CCC2=C(C=CC=C21)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



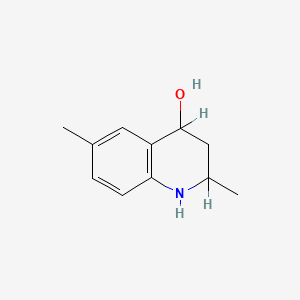
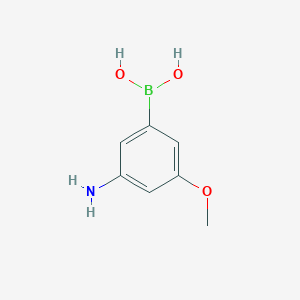
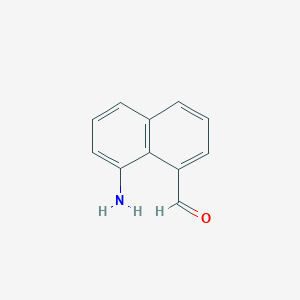
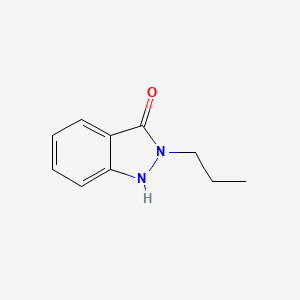
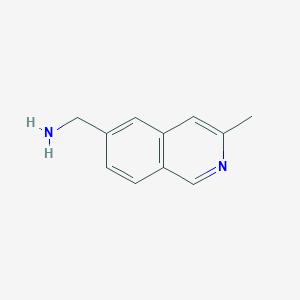
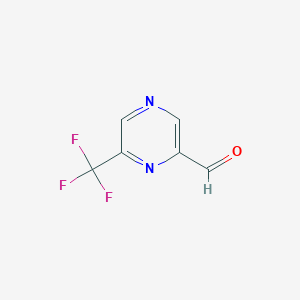
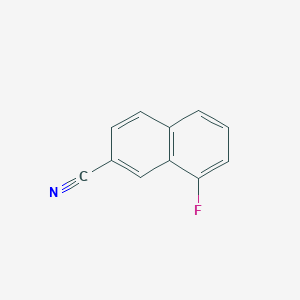
![2h-Pyrrolo[3,4-e]benzothiazole](/img/structure/B15071413.png)
![3-Cyclopropyl-5,6,7,8-tetrahydroimidazo[1,5-a]pyridin-1-amine](/img/structure/B15071419.png)
![2H-Pyrrolo[3,4-b]quinoxaline](/img/structure/B15071420.png)

![1-Oxa-3-azaspiro[4.6]undec-2-en-2-amine](/img/structure/B15071429.png)
